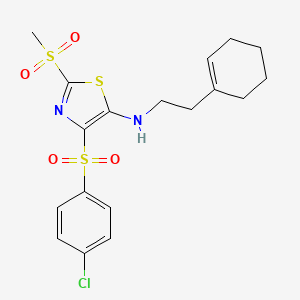
4-((4-chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(methylsulfonyl)thiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((4-chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(methylsulfonyl)thiazol-5-amine is a useful research compound. Its molecular formula is C18H21ClN2O4S3 and its molecular weight is 461.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-((4-chlorophenyl)sulfonyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(methylsulfonyl)thiazol-5-amine is a thiazole derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound features a thiazole ring, which is recognized for its diverse biological activities. The thiazole moiety is linked to a sulfonamide group and a cyclohexene substituent, contributing to its pharmacological properties. The presence of the 4-chlorophenyl and methylsulfonyl groups enhances its lipophilicity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar thiazole derivatives have been shown to inhibit key enzymes involved in metabolic pathways, such as pyruvate:ferredoxin oxidoreductase (PFOR). This inhibition disrupts energy metabolism in pathogenic organisms, making it a potential target for antibacterial and antiparasitic therapies .
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through the inhibition of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Activity : The sulfonamide group often imparts antibacterial properties by mimicking para-aminobenzoic acid (PABA), thus inhibiting folic acid synthesis in bacteria .
Biological Activity Data
A summary of biological activities observed in studies involving thiazole derivatives is presented in the table below:
Case Studies
Several studies have highlighted the biological efficacy of thiazole derivatives similar to the target compound:
- Antibacterial Efficacy : A study demonstrated that derivatives with similar sulfonamide groups exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin. The compound's structure was optimized to enhance activity against resistant strains of bacteria .
- Anticancer Activity : Research indicated that compounds containing thiazole rings could induce apoptosis in various cancer cell lines by modulating pathways involving Bcl-2 family proteins. This suggests that modifications to the thiazole structure could yield potent anticancer agents .
- Mechanistic Studies : Investigations into the mechanism revealed that certain thiazole derivatives act as competitive inhibitors against critical enzymes in metabolic pathways, providing insights into their potential as therapeutic agents against metabolic disorders and infections .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]-2-methylsulfonyl-1,3-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S3/c1-27(22,23)18-21-17(28(24,25)15-9-7-14(19)8-10-15)16(26-18)20-12-11-13-5-3-2-4-6-13/h5,7-10,20H,2-4,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGFZTNFGYKWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)NCCC2=CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














